8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

Synthetic Chemistry Process Development Intermediate Synthesis

This 4-pyrazolylquinoline is a critical intermediate for synthesizing MELK kinase inhibitors (see US-9120749-B2) and bradykinin B2 receptor antagonists. Its unique chelation geometry and hydrogen-bonding capacity enable precise SAR studies, differentiating it from generic 8-hydroxyquinolines. Ideal for process chemistry (81% benchmark yield) and academic metal-chelation research. Standard purity: 97%.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 189268-42-6
Cat. No. B064548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
CAS189268-42-6
Synonyms8-HYDROXY-2-METHYL-4-(1H-PYRAZOL-1-YL)QUINOLINE
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)O)N3C=CC=N3
InChIInChI=1S/C13H11N3O/c1-9-8-11(16-7-3-6-14-16)10-4-2-5-12(17)13(10)15-9/h2-8,17H,1H3
InChIKeyCGFXFJLDDGWLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline: A Pyrazolyl-Quinoline Research Precursor for Specialized Derivative Synthesis


8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (CAS 189268-42-6) is a heterocyclic compound that fuses a quinoline core with a pyrazole substituent, featuring a chelating 8-hydroxy moiety and a methyl group at the 2-position. It serves primarily as a key intermediate in the synthesis of more complex bioactive molecules [1]. Its structural attributes—namely the presence of a pyrazole ring, a quinoline backbone, and a metal-chelating hydroxyl group—place it within a class of compounds investigated for diverse pharmacological applications, including anti-proliferative, antimicrobial, and receptor antagonism studies [2].

Why 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (189268-42-6) Cannot Be Replaced by Generic 8-Hydroxyquinolines


Generic 8-hydroxyquinoline (8-HQ) or 8-hydroxyquinaldine (8-HQ-2-Me) lack the 4-pyrazolyl substituent, which fundamentally alters the compound's electronic distribution, metal-chelation geometry, and potential for further derivatization. The pyrazole moiety introduces an additional nitrogen heterocycle capable of participating in hydrogen bonding, π-π stacking, and coordination chemistry [1]. This substitution is critical for accessing specific patent-protected chemical spaces, such as those for MELK kinase inhibitors or bradykinin B2 receptor antagonists, where the 4-heteroarylquinoline scaffold is a defined pharmacophore . Substituting a simpler analog would fail to recapitulate the desired binding interactions or the synthetic utility of the pyrazole handle for constructing more complex, targeted molecules [2].

Quantifiable Differentiation of 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (189268-42-6) from Closest Analogs


Synthetic Yield Advantage in the Preparation of 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

In a direct synthetic comparison, the target compound is obtained in an approximate 81% yield when synthesized via the reaction of pyrazole with 4-chloro-8-hydroxy-2-methylquinoline . This yield provides a benchmark for synthetic efficiency that can be compared to alternative routes for similar 4-substituted 8-hydroxyquinolines. While specific comparative yields for other 4-substituents are not tabulated in a single head-to-head study, this value serves as a quantitative reference point for process chemists evaluating the cost-effectiveness and scalability of different intermediates.

Synthetic Chemistry Process Development Intermediate Synthesis

Metal Chelation Potential via Dual Binding Sites Compared to 8-Hydroxyquinaldine

The compound's structure features both the 8-hydroxyquinoline moiety and a pyrazole ring, providing at least two distinct metal-binding motifs [1]. This contrasts with simpler analogs like 8-hydroxyquinaldine (8-hydroxy-2-methylquinoline), which only offers the quinoline-based N,O-chelation site. The pyrazole nitrogen atoms can participate in additional coordination to metal ions, potentially forming more stable or differently geometry complexes [2]. While direct quantitative comparison of stability constants (log K) between the target compound and 8-hydroxyquinaldine for a specific metal ion is not available in the public literature, the presence of the extra donor atoms represents a class-level inferential advantage in chelation capacity, which is a primary mechanism of action for the anti-proliferative effects noted against gallium-resistant lung cancer cells [3].

Coordination Chemistry Metalloenzyme Inhibition Antiproliferative Mechanisms

Anti-Proliferative Activity Against Gallium-Resistant Lung Cancer: A Unique Finding Not Reported for 8-Hydroxyquinaldine

The 5476423 compound, which is synonymous with 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline, has been specifically noted in the MeSH database for its potential anti-proliferative effects on gallium-resistant lung cancer cells [1]. This is a highly specific observation. In contrast, a review of the literature for the closest analog, 8-hydroxyquinaldine (8-hydroxy-2-methylquinoline), does not yield any reports of activity against gallium-resistant lung cancer models, with its anti-proliferative studies focusing on other cancer types (e.g., via Rh(III) complexation) or antimicrobial applications [2]. This divergence in reported biological niche highlights a potential area of unique activity for the pyrazole-containing derivative.

Cancer Research Drug Resistance Gallium-Resistant Lung Cancer

Differentiation as a Synthetic Intermediate for MELK and Bradykinin B2 Antagonists

The compound is explicitly cited as a quinoline derivative in patent literature concerning MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors [1] and is structurally related to the core motif of a series of bradykinin B2 receptor antagonists . Its closest analog without the pyrazole group, 8-hydroxyquinaldine, lacks the 4-heteroaryl substituent that is a key feature of these advanced pharmacophores. The 4-pyrazolyl group is essential for generating the desired patent-defined chemical space; thus, 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is a non-substitutable precursor for any research program aiming to build upon or modify these specific intellectual property-protected scaffolds.

Medicinal Chemistry Kinase Inhibition Bradykinin Receptor

Validated Research Scenarios for 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (189268-42-6)


Precursor for the Synthesis of MELK Kinase Inhibitors and Other Patent-Defined Heterocycles

Research groups and CROs engaged in the development of kinase inhibitors, particularly those targeting MELK, will find this compound to be a critical building block. Its structure matches the quinoline derivatives claimed in patents like US-9120749-B2 [1]. Using this precise intermediate ensures synthetic fidelity to the patented structures and allows for the exploration of structure-activity relationships (SAR) around the pyrazole and quinoline moieties, a task for which simpler 8-hydroxyquinolines are unsuitable.

Investigation of Metal Chelation Mechanisms in Gallium-Resistant Cancer Models

Academic laboratories specializing in metal-based anticancer therapeutics should prioritize this compound based on its unique annotation in the MeSH database for potential activity against gallium-resistant lung cancer cells [2]. Its dual metal-binding motifs (8-hydroxyquinoline + pyrazole) provide a distinct platform for studying the role of chelation in overcoming metal-related drug resistance, offering a hypothesis-driven advantage over screening with generic 8-hydroxyquinoline or 8-hydroxyquinaldine, which lack this specific reported niche [3].

Synthetic Methodology Development for 4-Heteroaryl-8-hydroxyquinolines

Process chemistry teams can utilize this compound as a benchmark substrate. Its reported synthesis via the reaction of pyrazole with 4-chloro-8-hydroxy-2-methylquinoline yields approximately 81% . This provides a quantitative performance metric for optimizing new synthetic routes, exploring alternative catalysts, or developing flow chemistry approaches for the broader class of 4-heteroaryl-8-hydroxyquinolines.

Building Block for Bradykinin B2 Receptor Antagonist Libraries

Medicinal chemistry programs focused on inflammatory and pain-related disorders will require this compound as a key starting material. The 4-pyrazolylquinoline motif is a recognized core for non-peptide bradykinin B2 receptor antagonists . This specific compound serves as the foundation for introducing further diversity at the 2- and 8-positions, enabling the creation of focused compound libraries for lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.